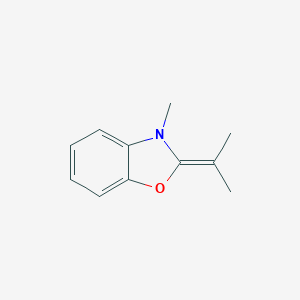
Benzoxazoline, 2-isopropylidene-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoxazoline, 2-isopropylidene-3-methyl- is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a derivative of benzoxazole and is commonly used as a reagent in organic synthesis. In
Wirkmechanismus
The mechanism of action of benzoxazoline, 2-isopropylidene-3-methyl- is not fully understood. However, studies have shown that it interacts with enzymes and proteins, leading to changes in their activity. Benzoxazoline, 2-isopropylidene-3-methyl- has been shown to inhibit the activity of chitin synthase, an enzyme that is essential for the growth and survival of fungi. This inhibition leads to the disruption of fungal cell wall synthesis, resulting in cell death.
Biochemische Und Physiologische Effekte
Benzoxazoline, 2-isopropylidene-3-methyl- has been shown to have a range of biochemical and physiological effects. Studies have shown that it exhibits antioxidant activity, which may have potential applications in the treatment of oxidative stress-related diseases. It has also been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Benzoxazoline, 2-isopropylidene-3-methyl- has several advantages for lab experiments. It is easy to synthesize, yields high purity product, and is relatively stable. However, it also has some limitations. It is insoluble in water, which can make it difficult to work with in aqueous solutions. Additionally, it has limited solubility in organic solvents, which can limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for the use of benzoxazoline, 2-isopropylidene-3-methyl-. One potential direction is the development of new drugs and pharmaceuticals based on its unique properties. It may also have potential applications in the development of new materials, such as polymers and coatings. Additionally, further research is needed to fully understand its mechanism of action and potential applications in the treatment of diseases.
Conclusion
Benzoxazoline, 2-isopropylidene-3-methyl- is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is commonly used as a reagent in organic synthesis and has potential applications in the development of new drugs and pharmaceuticals. While there are still many unanswered questions about its mechanism of action and potential applications, it is clear that benzoxazoline, 2-isopropylidene-3-methyl- has the potential to make significant contributions to the field of scientific research.
Synthesemethoden
Benzoxazoline, 2-isopropylidene-3-methyl- can be synthesized by the reaction of 2-aminophenol with acetone in the presence of an acid catalyst. The reaction proceeds through a cyclization process, resulting in the formation of benzoxazoline, 2-isopropylidene-3-methyl-. This synthesis method is simple, efficient, and yields high purity product.
Wissenschaftliche Forschungsanwendungen
Benzoxazoline, 2-isopropylidene-3-methyl- has been widely used in scientific research due to its unique properties. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of heterocyclic compounds. Benzoxazoline, 2-isopropylidene-3-methyl- has also been used in the development of new drugs and pharmaceuticals. It has been shown to exhibit antifungal and antibacterial activity, making it a potential candidate for the treatment of infectious diseases.
Eigenschaften
CAS-Nummer |
143268-59-1 |
|---|---|
Produktname |
Benzoxazoline, 2-isopropylidene-3-methyl- |
Molekularformel |
C11H13NO |
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
3-methyl-2-propan-2-ylidene-1,3-benzoxazole |
InChI |
InChI=1S/C11H13NO/c1-8(2)11-12(3)9-6-4-5-7-10(9)13-11/h4-7H,1-3H3 |
InChI-Schlüssel |
SCKWCGDUCJVVHY-UHFFFAOYSA-N |
SMILES |
CC(=C1N(C2=CC=CC=C2O1)C)C |
Kanonische SMILES |
CC(=C1N(C2=CC=CC=C2O1)C)C |
Andere CAS-Nummern |
143268-59-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B117998.png)

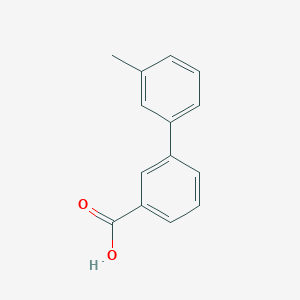
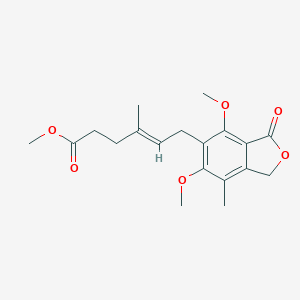
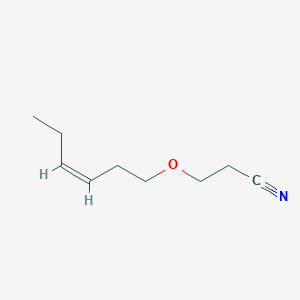
![3-Hydroxy-4-[2-[[3-hydroxy-4-[[3-methyl-2-[[3-methyl-2-[(2-phenylacetyl)amino]butanoyl]amino]butanoyl]amino]-5-phenylpentanoyl]amino]propanoylamino]-5-phenylpentanoic acid](/img/structure/B118016.png)
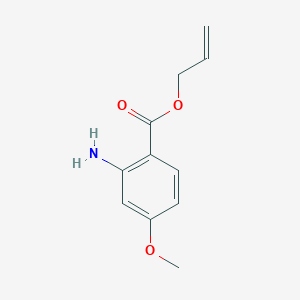


![4,5-Dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-one](/img/structure/B118028.png)



